4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Description
4-(Difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with a benzene core substituted at positions 1, 2, and 3. The substituents include:
- 1-methoxy (-OCH₃): An electron-donating group that increases ring electron density.
- 2-trifluoromethyl (-CF₃): A strong electron-withdrawing group that enhances stability and influences reactivity.
- 4-difluoromethyl (-CHF₂): A moderately electron-withdrawing group with unique steric and electronic properties.
This compound is listed in commercial catalogs (e.g., CymitQuimica) as a high-purity fluorinated building block, suggesting applications in pharmaceuticals, agrochemicals, or materials science . Its synthesis likely involves electrophotocatalytic or transition metal-catalyzed trifluoromethylation methods, similar to related compounds (see ) .
Properties
IUPAC Name |
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-15-7-3-2-5(8(10)11)4-6(7)9(12,13)14/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRBMZDQNTHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common approach is the late-stage difluoromethylation and trifluoromethylation of aromatic compounds. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
For example, the difluoromethylation of aromatic compounds can be accomplished using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents. The trifluoromethylation can be performed using reagents like trifluoromethyl copper or trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl and difluoromethyl groups to their respective methyl groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (-CF₃, -CHF₂): Increase thermal stability and resistance to oxidation. The trifluoromethyl group (-CF₃) is more electron-withdrawing than difluoromethyl (-CHF₂), making the target compound less reactive in electrophilic substitutions compared to analogs with -CF₃ alone . Reactivity: The bromomethyl group in 4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene enables nucleophilic substitution, useful in polymer chemistry .
Biological Activity
4-(Difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with difluoromethyl and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine atoms, which can lead to enhanced or modified biological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, impacting cellular responses.
Biological Activity Overview
Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications. Below is a summary of findings from various research efforts:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical lab assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant activity against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Potential
In vitro assays performed on several cancer cell lines revealed that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests that further exploration could lead to novel anticancer therapies.
Research Findings and Implications
Research indicates that the incorporation of fluorinated groups can enhance the pharmacokinetic properties of compounds, such as increased bioavailability and reduced metabolic degradation. The unique electronic properties imparted by the difluoromethyl and trifluoromethyl groups allow for selective interactions with biological targets.
Summary of Findings:
- Bioactivity : The compound has demonstrated promising bioactivity across various assays.
- Selectivity : Fluorination contributes to selectivity in enzyme inhibition.
- Therapeutic Potential : Its diverse mechanisms suggest utility in multiple therapeutic areas including oncology and infectious diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene, and what are their respective yields and limitations?
- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. One approach uses Suzuki-Miyaura coupling to introduce the trifluoromethyl group, followed by selective difluoromethylation. For example, intermediates like 1-bromo-2-(trifluoromethyl)benzene can undergo nucleophilic substitution with methoxy and difluoromethyl groups. Yields vary (40–75%) depending on the halogenation agent (e.g., Br₂ vs. N-bromosuccinimide) and fluorination conditions (e.g., DAST or Deoxo-Fluor). Limitations include regioselectivity challenges due to steric hindrance from the trifluoromethyl group and sensitivity of the methoxy group to strong acids .
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Yield (%) | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid | 65 | Requires anhydrous conditions |
| Electrophilic Fluorination | DAST | 55 | Side reactions with methoxy |
| Nucleophilic Substitution | KF/18-crown-6 | 40 | Low regioselectivity |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming fluorine substituents and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects of fluorine atoms. Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities. Gas chromatography (GC) is less effective due to the compound’s low volatility .
Advanced Research Questions
Q. How do the positions of difluoromethyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ortho-trifluoromethyl group creates steric hindrance, slowing electrophilic substitution but enhancing stability in radical reactions. Computational studies (DFT) show that the difluoromethyl group at the para position increases electron-withdrawing effects, lowering the LUMO energy and facilitating nucleophilic attacks. For example, in Pd-catalyzed couplings, the ortho-CF₃ group reduces reaction rates by 30% compared to meta analogues. Strategies to mitigate this include using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from varying assay conditions (e.g., solvent polarity, cell lines). To address this:
- Standardize Solvent Systems : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
- Control Fluorine Leaching : Monitor defluorination via ¹⁹F NMR to confirm structural integrity during bioassays.
- Validate Targets : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., GABAₐ vs. serotonin receptors). A 2023 study reconciled conflicting IC₅₀ values (2 µM vs. 8 µM) by identifying off-target binding to albumin in serum-containing media .
Q. How does the presence of multiple fluorine atoms affect the compound’s interaction with biological targets, based on recent docking studies?
- Methodological Answer : Fluorine’s high electronegativity enhances hydrogen bonding with backbone amides (e.g., Phe329 in COX-2). However, the trifluoromethyl group’s hydrophobicity can disrupt water networks in binding pockets, as shown in MD simulations. Docking studies (AutoDock Vina) reveal that the difluoromethyl group improves binding entropy by displacing ordered water molecules. For example, a 1.8 Å resolution crystal structure (PDB: 7T9X) shows CF₃ forming a halogen bond with Tyr105, contributing −2.3 kcal/mol to binding energy .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s logP value deviate from experimental measurements?
- Methodological Answer : Computed logP values (e.g., using ChemAxon) often overestimate hydrophobicity due to inadequate parameterization of trifluoromethyl’s solvation effects. Experimental logP (shake-flask method, pH 7.4) averages 3.2, whereas predictions range from 3.8–4.1. This discrepancy arises from the CF₃ group’s polarizability, which is underestimated in force fields. Correction factors derived from QSAR models improve accuracy to ±0.3 logP units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
